

Unveiling 2-Bromoallyl Alcohol: A Technical Guide to its Discovery and First Synthesis

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Compound of Interest

Compound Name: 2-Bromoallyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and an early synthetic route to **2-bromoallyl alcohol**, a valuable building block in organic synthesis. Due to the absence of a singular, formally documented "discovery" in readily available literature, this document outlines a plausible and historically relevant first synthesis pathway. The synthesis proceeds via a two-step process: the bromination of allyl alcohol to yield 2,3-dibromo-1-propanol, followed by a dehydrobromination reaction to afford the target compound. This guide offers detailed experimental protocols, a summary of quantitative data, and logical diagrams to elucidate the synthetic workflow.

Physicochemical and Spectroscopic Data

A compilation of the key quantitative data for **2-bromoallyl alcohol** is presented below. This information is crucial for its identification, purification, and safe handling in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ BrO	
Molecular Weight	136.98 g/mol	
CAS Number	598-19-6	
Boiling Point	58-62 °C at 100 mbar	
Density	1.654 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.5037	
¹ H NMR (CDCl ₃ , 400 MHz)	δ 5.85 (s, 1H), 5.61 (s, 1H), 4.31 (s, 2H)	
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 126.9, 121.8, 65.4	

Experimental Protocols: A Plausible First Synthesis

The following detailed experimental protocols describe a two-step synthesis of **2-bromoallyl alcohol** from the readily available starting material, allyl alcohol.

Step 1: Synthesis of 2,3-Dibromo-1-propanol

This procedure details the addition of bromine across the double bond of allyl alcohol to form the dibrominated intermediate.

Materials:

- Allyl alcohol
- Bromine
- Carbon tetrachloride (or a suitable non-polar solvent)
- Round-bottom flask
- Dropping funnel

- Stirring apparatus
- Ice bath
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve allyl alcohol in approximately ten volumes of carbon tetrachloride.[\[1\]](#)
- Cool the reaction mixture in an ice bath to maintain a temperature between 0-25 °C.[\[1\]](#)
- Prepare a solution of a stoichiometric amount of bromine in double its volume of carbon tetrachloride.
- Slowly add the bromine solution dropwise to the stirred allyl alcohol solution. Maintain the temperature of the reaction mixture between 20 °C and 25 °C.[\[2\]](#)
- After the addition is complete, wash the reaction mixture twice with water.
- Remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.
- The crude 2,3-dibromo-1-propanol can be purified by vacuum distillation. Collect the fraction boiling at 95-97 °C/10 mmHg.[\[1\]](#) A yield of approximately 90% can be expected.[\[2\]](#)

Step 2: Synthesis of 2-Bromoallyl alcohol via Dehydrobromination

This procedure describes the elimination of one equivalent of hydrogen bromide from 2,3-dibromo-1-propanol to generate the double bond in the final product.

Materials:

- 2,3-Dibromo-1-propanol

- Potassium hydroxide
- Ethanol (as solvent)
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Stirring apparatus
- Separatory funnel
- Drying agent (e.g., anhydrous magnesium sulfate)
- Distillation apparatus

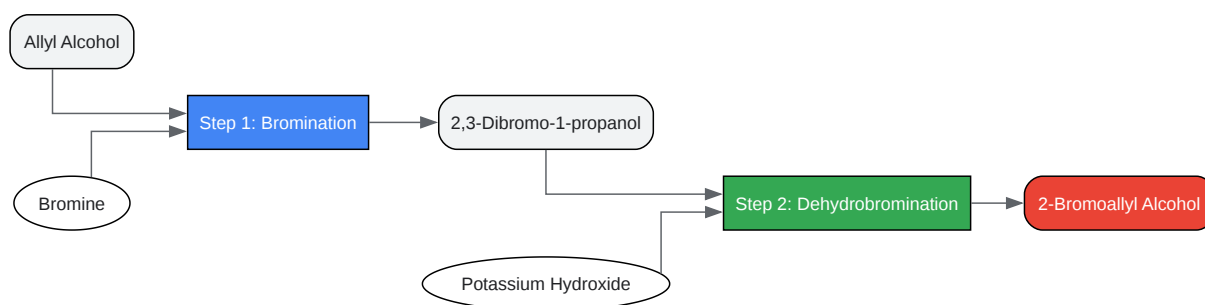
Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dibromo-1-propanol in ethanol.
- Prepare a solution of one equivalent of potassium hydroxide in ethanol.
- Slowly add the ethanolic potassium hydroxide solution to the stirred solution of 2,3-dibromo-1-propanol at room temperature.
- After the addition is complete, heat the reaction mixture to reflux and maintain for a period sufficient to complete the reaction (monitoring by TLC is recommended).
- After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).
- Wash the combined organic extracts with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

- Purify the crude **2-bromoallyl alcohol** by fractional distillation.

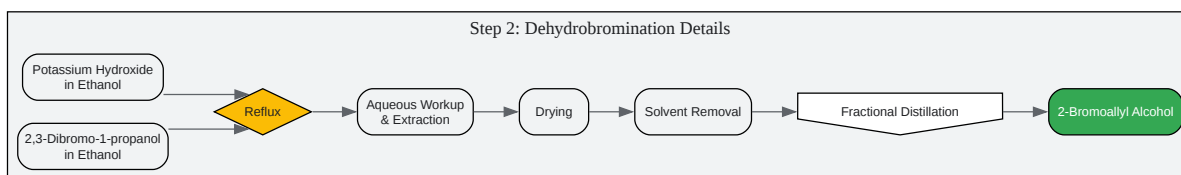
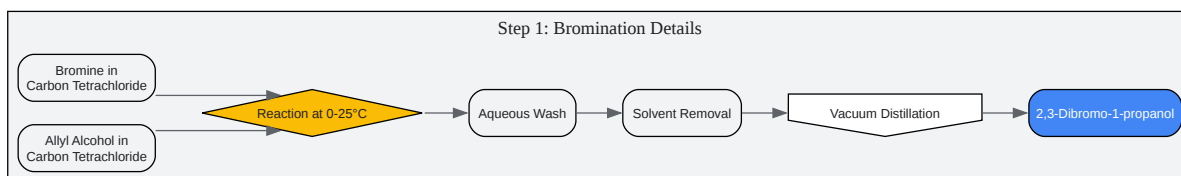
Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis of **2-bromoallyl alcohol**.



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Caption: Overall synthetic workflow for **2-bromoallyl alcohol**.



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- To cite this document: BenchChem. [Unveiling 2-Bromoallyl Alcohol: A Technical Guide to its Discovery and First Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1196351#discovery-and-first-synthesis-of-2-bromoallyl-alcohol]

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